6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one
Description
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core with methoxy groups at positions 6, 7, and 8, and a pyrrole ring attached at position 2. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Properties
CAS No. |
2700216-93-7 |
|---|---|
Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation of the quinazolinone core is achieved by reacting with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Attachment of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction between the methoxylated quinazolinone and a pyrrole derivative, often under reflux conditions with a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, oxidation states, or substitution patterns, which can be further explored for their unique properties and applications.
Scientific Research Applications
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
6,7,8-trimethoxyquinazolin-4-one: Lacks the pyrrole ring, resulting in different chemical properties and reactivity.
2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one: Lacks the methoxy groups, affecting its solubility and interaction with other molecules.
6,7,8-trimethoxy-3,4-dihydroquinazolin-4-one: Lacks the pyrrole ring, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its combination of methoxy groups and a pyrrole ring, which contribute to its distinctive chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
